molecular formula C16H16O2 B1315099 4-Ethyl-3'-methoxybenzophenone CAS No. 82520-39-6

4-Ethyl-3'-methoxybenzophenone

Cat. No. B1315099
CAS RN: 82520-39-6
M. Wt: 240.3 g/mol
InChI Key: UDMMUFKUUJWDFE-UHFFFAOYSA-N
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Description

4-Ethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molar mass of 240.3 . It is used in scientific research, with diverse applications in various fields.

Scientific Research Applications

Ultraviolet (UV) Filtration in Cosmetics

4-Ethyl-3’-methoxybenzophenone: is widely used as a UV filter in cosmetic products. It helps protect the skin from the harmful effects of sunlight exposure by absorbing and transforming sunlight in the UVA and UVB regions. This chemical compound is particularly effective due to its stability and limited phototransformation, making it a common ingredient in sunscreens, beauty creams, and other personal care products .

Photostabilization of Packaging Materials

The compound also finds application in the photostabilization of packaging materials, such as those used for food packaging. It prevents the photochemical degradation of polymers, thereby extending the shelf life and maintaining the integrity of the packaging .

Environmental Pollution Assessment

4-Ethyl-3’-methoxybenzophenone: can be analyzed in water and cosmetic samples to assess environmental pollution. Techniques like solid-phase extraction and microextraction by packed sorbent are used to determine the presence and concentration of this compound in various samples, which is crucial for environmental monitoring and quality control of cosmetics .

Sonochemical Degradation Studies

Research into the sonochemical degradation of benzophenones, including 4-Ethyl-3’-methoxybenzophenone , is significant for understanding how to remove these compounds from the environment. Ultrasound irradiation is explored as a method to degrade persistent organic pollutants like benzophenones through hydroxyl free radicals generated from cavitation bubbles implosion .

Endocrine Disruptor Research

Due to its disruptive effect on the endocrine system of various living beings, 4-Ethyl-3’-methoxybenzophenone is studied for its impact on health and the environment. This research is vital for developing safer alternatives and for regulatory purposes .

Green Synthesis Methods

There is ongoing research into green synthesis methods for benzophenones, including 4-Ethyl-3’-methoxybenzophenone . These methods aim to establish efficient, environmentally friendly production processes that minimize the use of hazardous substances and reduce waste .

Mechanism of Action

Target of Action

Benzophenone and its derivatives, which include 4-ethyl-3’-methoxybenzophenone, are widely used in the synthesis of uv-absorbers, dyes, drugs, fragrances, and insecticides . They are known to interact with various biological targets, depending on their specific chemical structure and the context of their use .

Mode of Action

Benzophenone derivatives are generally known to interact with their targets through various mechanisms, such as nucleophilic substitution reactions . For instance, the hydroxyl group adjacent to the methoxy group in similar compounds has been observed to undergo a nucleophilic substitution reaction .

Biochemical Pathways

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting that they may interact with key genes and tumor pathways

Pharmacokinetics

The physicochemical properties of the compound, such as its predicted boiling point and density , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Benzophenone derivatives have been found to exhibit strong antitumor activity, suggesting that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethyl-3’-methoxybenzophenone. For instance, UV filters, which often contain benzophenone derivatives, have been found to be prevalent in marine environments, suggesting that these compounds may be influenced by factors such as salinity .

properties

IUPAC Name

(4-ethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMMUFKUUJWDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502405
Record name (4-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3'-methoxybenzophenone

CAS RN

82520-39-6
Record name (4-Ethylphenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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